molecular formula C18H13N5OS B11481793 2-amino-4-(4-ethylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide

2-amino-4-(4-ethylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide

Cat. No.: B11481793
M. Wt: 347.4 g/mol
InChI Key: VXEUULCRIHRBSW-UHFFFAOYSA-N
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Description

2-amino-4-(4-ethylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine core with an amino group, an ethylphenyl group, and a cyanide group. The presence of these functional groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 2-amino-4-(4-ethylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide involves multiple steps. One common synthetic route starts with the preparation of the pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine core. This can be achieved through the reaction of appropriate starting materials under specific conditions, such as the use of catalysts and solvents.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

2-amino-4-(4-ethylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-amino-4-(4-ethylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-ethylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-amino-4-(4-ethylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide include other pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine derivatives. These compounds share a similar core structure but differ in the functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Some similar compounds include:

Properties

Molecular Formula

C18H13N5OS

Molecular Weight

347.4 g/mol

IUPAC Name

12-amino-10-(4-ethylphenyl)-8-oxo-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile

InChI

InChI=1S/C18H13N5OS/c1-2-10-3-5-11(6-4-10)13-12(9-19)15(20)21-16-14(13)17(24)22-18-23(16)7-8-25-18/h3-8H,2H2,1H3,(H2,20,21)

InChI Key

VXEUULCRIHRBSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N

Origin of Product

United States

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